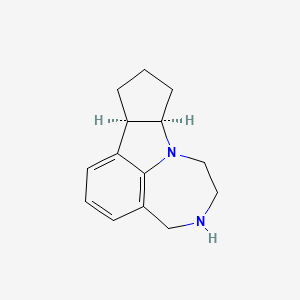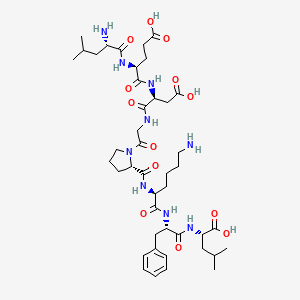
Thymoctonan
概要
説明
チモクトナンは、胸腺ホルモンγ-2としても知られており、Yeda Research and Development Co. Ltd.によって特許を取得したオクタペプチドです。免疫調節作用で知られており、前臨床モデルにおいて強力な抗腫瘍活性を示しています。 チモクトナンは、免疫脾臓細胞の特異的な細胞傷害反応を大幅に増強し、メルファランなどの化学療法薬と組み合わせて、移植免疫療法における能力を向上させます .
準備方法
合成経路と反応条件
チモクトナンは、ペプチド合成技術によって合成され、この技術では、アミノ酸が順次添加されてオクタペプチド鎖が形成されます。 チモクトナンにおける特定の配列は、L-ロイシン、L-ロイシル-L-α-グルタミル-L-α-アスパルチルグリシル-L-プロリル-L-リシル-L-フェニルアラニルです .
工業的製造方法
チモクトナンの工業的製造には、固相ペプチド合成(SPPS)が用いられ、これはペプチド合成で広く使用されている方法です。この方法により、最初のアミノ酸を固体樹脂に固定し、保護されたアミノ酸を順次添加することで、チモクトナンを効率的かつスケーラブルに製造することができます。 最終生成物は、その後、樹脂から切断され、精製されます .
化学反応の分析
反応の種類
チモクトナンは、以下を含む様々な化学反応を起こします。
加水分解: チモクトナンは、血液中のペプチダーゼによって迅速に分解され、より小さなペプチドフラグメントが形成されます.
酸化と還元: これらの反応は、ペプチド内のアミノ酸残基を修飾し、その生物活性を変える可能性があります。
一般的な試薬と条件
加水分解: ペプチダーゼを用いた酵素加水分解。
酸化と還元: 一般的な試薬には、酸化のための過酸化水素、還元剤としてはジチオスレイトールなどがあります。
生成される主な生成物
チモクトナンの加水分解から生成される主なフラグメントには、Glu-Asp-Gly-Pro-Lys-Phe-Leu、Asp-Gly-Pro-Lys-Phe-Leu、およびGlu-Asp-Gly-Pro-Lysなどがあります .
科学的研究の応用
チモクトナンは、以下を含む幅広い科学研究における応用があります。
作用機序
チモクトナンは、免疫応答を調節することによって効果を発揮します。免疫脾臓細胞の特異的な細胞傷害反応を増強し、腫瘍細胞を標的とし破壊する能力を高めます。 関与する分子標的と経路には、細胞傷害性T細胞の活性化や免疫細胞の能力の向上などがあります .
類似化合物との比較
類似化合物
チモシンα-1: 免疫調節作用を持つ別の胸腺ペプチドです。
チモポイエチン: T細胞分化に関与する胸腺ホルモンです。
チモリン: 免疫機能を調節する胸腺ペプチドです。
チモクトナンの独自性
チモクトナンは、その特定の配列と強力な免疫調節作用によって独自性を有しています。 チモクトナンは、顕著な抗腫瘍活性を示し、移植免疫療法における免疫脾臓細胞の能力を向上させており、がんおよびウイルス感染症の研究における有望な候補薬となっています .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N9O13/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJVPTKMDYSZDU-MRNVWEPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N9O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107489-37-2 | |
| Record name | Thymoctonan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107489372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)
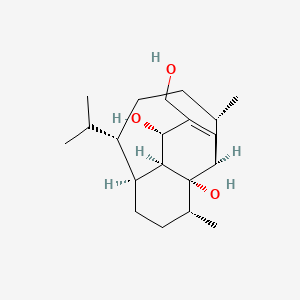
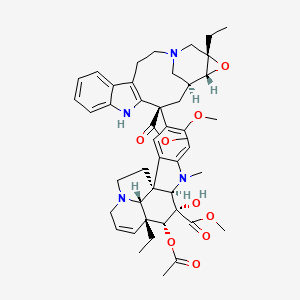




![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)
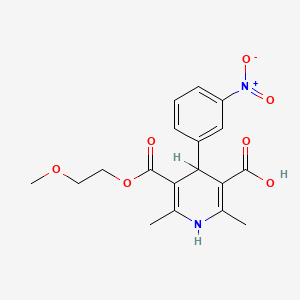
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)

